molecular formula C11H10FNO3 B1448418 [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol CAS No. 1803609-62-2

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

Cat. No.: B1448418
CAS No.: 1803609-62-2
M. Wt: 223.2 g/mol
InChI Key: RENKVMAXGWPKHB-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol is a chemical compound with the molecular formula C11H10FNO3 and a molecular weight of 223.2 g/mol It is characterized by the presence of a fluorophenoxy group attached to an oxazole ring, which is further connected to a methanol group

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The fluorophenoxy group and oxazole ring are key structural features that enable the compound to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects . The exact pathways involved depend on the specific application and target being studied.

Properties

IUPAC Name

[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c12-10-3-1-2-4-11(10)15-7-9-5-8(6-14)13-16-9/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENKVMAXGWPKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=NO2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233825
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-62-2
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolemethanol, 5-[(2-fluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 2
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 3
Reactant of Route 3
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 4
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 5
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Reactant of Route 6
[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol

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